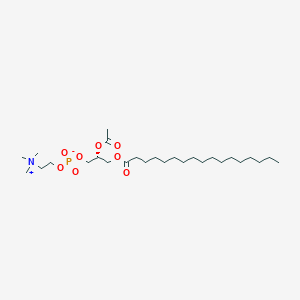

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C27H54NO8P and its molecular weight is 551.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (HAPC) is a phospholipid that has garnered attention due to its unique structural properties and biological activities. This compound is part of the class of alkyl-acyl phospholipids, which are known for their diverse roles in cellular processes. This article explores the biological activity of HAPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

HAPC is characterized by its long-chain fatty acid composition, specifically containing heptadecanoic acid. Its chemical formula is , and it is classified under the category of phosphocholines, which are essential components of cell membranes. The presence of both an acyl and an alkyl chain in its structure contributes to its unique properties and biological functions.

Table 1: Basic Properties of HAPC

| Property | Value |

|---|---|

| Molecular Weight | 533.70 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| CAS Number | 104585-73-1 |

HAPC exhibits several biological activities primarily through its interaction with cellular membranes and signaling pathways. The following mechanisms have been identified:

- Platelet Activation : HAPC has been shown to act as a potent platelet-activating factor (PAF), influencing platelet aggregation and vascular responses. Studies indicate that it can mimic the effects of PAF, leading to various cellular responses including vasodilation and modulation of inflammatory processes .

- Antihypertensive Effects : Research has indicated that HAPC possesses antihypertensive properties, potentially through the modulation of vascular smooth muscle tone and inhibition of platelet aggregation .

- Cell Signaling : HAPC may influence cell signaling pathways by interacting with specific receptors on cell membranes, which can lead to changes in intracellular calcium levels and activation of protein kinases .

Therapeutic Potential

The unique biological activities of HAPC suggest potential therapeutic applications in various medical conditions:

- Cardiovascular Diseases : Due to its effects on platelet aggregation and blood pressure regulation, HAPC may be beneficial in treating conditions such as hypertension and thrombosis.

- Inflammatory Disorders : Given its role as a PAF mimic, HAPC could be explored for therapeutic use in inflammatory diseases where PAF plays a critical role.

Case Study: Fibromyalgia Syndrome (FMS)

A metabolomics study highlighted the significance of HAPC in distinguishing between patients with fibromyalgia syndrome (FMS) and healthy controls. The study utilized liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-Q-TOF/MS) to analyze plasma samples from both groups. The results indicated that specific phosphocholines, including HAPC, were overrepresented in FMS patients compared to controls . This finding suggests that HAPC could serve as a biomarker for FMS or a target for therapeutic intervention.

Table 2: Metabolomic Analysis Results

| Metabolite | FMS Patients (n=22) | Controls (n=21) |

|---|---|---|

| This compound | Elevated | Normal |

| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | Elevated | Normal |

Aplicaciones Científicas De Investigación

Metabolic Biomarker in Cardiovascular Diseases

One of the prominent applications of 1-heptadecanoyl PC is its role as a metabolic biomarker in cardiovascular diseases, particularly acute coronary syndrome (ACS). A study highlighted that this metabolite was significantly associated with plaque stability in ACS patients. The research involved analyzing serum samples from patients with stable plaques (SPs) and vulnerable plaques (VPs) using liquid chromatography-mass spectrometry (LC-MS). The findings indicated that 1-heptadecanoyl PC levels were notably different between these groups, suggesting its potential utility in diagnosing and assessing the risk of cardiovascular events.

Key Findings:

- Diagnostic Efficacy: The area under the curve (AUC) for 1-heptadecanoyl PC was reported as 0.782, with a sensitivity of 78.8% and specificity of 78.1% when distinguishing between VPs and SPs .

- Clinical Relevance: The study established a correlation between serum metabolic perturbations and plaque stability, indicating that monitoring levels of this metabolite could aid in early diagnosis and risk assessment for ACS patients .

Role in Drug Development and Toxicology

Another significant application of 1-heptadecanoyl PC is in the field of drug development , particularly regarding nephrotoxicity assessment. A model for drug-induced acute kidney injury utilized this compound to analyze changes in endogenous metabolites before and after drug administration. The study demonstrated that levels of 1-heptadecanoyl PC significantly decreased in mice subjected to nephrotoxic agents, implying its potential as a biomarker for kidney damage.

Case Study Insights:

- In a controlled experiment, the average peak height of 1-heptadecanoyl PC dropped from 6753.00 ± 1017.09 to 2604.73 ± 546.56 following nephrotoxic treatment, with statistical significance (p < 0.001) noted .

- This application underscores the importance of metabolic profiling in evaluating drug safety and efficacy during preclinical trials.

Investigating Inflammatory Conditions

Research has also indicated that 1-heptadecanoyl PC may play a role in various inflammatory conditions . Decreased levels of lysophosphatidylcholine (LPC), including 1-heptadecanoyl PC, have been observed in diseases such as rheumatoid arthritis and diabetes. These findings suggest that alterations in LPC levels could be linked to inflammatory processes and may serve as potential therapeutic targets.

Research Outcomes:

- Studies have shown that higher LPC levels can induce protective mechanisms against inflammation by upregulating cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which are crucial for vascular health .

- The implications for therapeutic strategies targeting LPC metabolism could provide new avenues for treating chronic inflammatory diseases.

Implications for Neurological Disorders

Emerging evidence suggests that lysophosphatidylcholines like 1-heptadecanoyl PC are involved in neurological health. Research indicates a potential link between LPC levels and conditions such as Alzheimer's disease and schizophrenia, where altered lipid metabolism may contribute to pathophysiology.

Clinical Observations:

- In Alzheimer's disease studies, decreased LPC levels have been associated with increased mortality risk, highlighting the need for further investigation into how these metabolites influence neurodegenerative processes .

- Understanding the role of such compounds could lead to novel biomarkers for early detection or progression monitoring in neurological disorders.

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJUBRBHIVQQB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.